3-(3-Aminopyrrolidine-1-carbonyl)pyridin-2-ol
Overview
Description
The compound “3-(3-Aminopyrrolidine-1-carbonyl)pyridin-2-ol” is a type of nitrogen heterocycle . Nitrogen heterocycles are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the use of ring construction from different cyclic or acyclic precursors . The reaction conditions and the specific precursors used can vary depending on the desired product .Molecular Structure Analysis
The molecular structure of “3-(3-Aminopyrrolidine-1-carbonyl)pyridin-2-ol” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure of the molecule can influence its biological activity .Scientific Research Applications
Prostate Cancer Imaging
18F-DCFPyL, a compound related to the chemical structure , is a prostate-specific membrane antigen-targeting radiotracer used in PET/CT imaging for detecting prostate cancer recurrence. It has shown to be safe, sensitive, and impactful in changing treatment decisions for patients with biochemical recurrence of prostate cancer (Rousseau et al., 2019).
Toxicity and Industrial Safety
Compounds like 5-amino-2-(trifluoromethyl)pyridine, also structurally related, have raised concerns regarding industrial safety due to their toxic nature when inhaled, leading to severe symptoms and conditions in humans. This highlights the need for caution in handling similar compounds in industrial settings (Tao et al., 2022).
Environmental and Dietary Exposure Studies
Studies have investigated the presence of carcinogenic heterocyclic amines, similar in structure to the chemical , in the diet and environment. Understanding exposure to these compounds is essential for assessing health risks and forming public health policies (Ushiyama et al., 1991).
properties
IUPAC Name |
3-(3-aminopyrrolidine-1-carbonyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-3-5-13(6-7)10(15)8-2-1-4-12-9(8)14/h1-2,4,7H,3,5-6,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWRHGCFIOALDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopyrrolidine-1-carbonyl)pyridin-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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